Product packaging for Nitrothal-isopropyl(Cat. No.:CAS No. 10552-74-6)

Nitrothal-isopropyl

Cat. No.: B166428
CAS No.: 10552-74-6
M. Wt: 295.29 g/mol
InChI Key: VJAWBEFMCIINFU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Fungicidal Agents

The history of fungicidal agents dates back to the mid-17th century, with early practices involving the brining of grain with salt water and liming to control diseases like bunt apsnet.org. A significant breakthrough occurred in 1882 when P. M. A. Millardet discovered the fungicidal action of Bordeaux mixture, a combination of copper sulfate (B86663) and lime, which was subsequently introduced in 1885 for controlling downy mildew on grapevines researchgate.netapsnet.org. For many years, until the 1940s, chemical disease control predominantly relied on such inorganic compounds, with copper-based formulations being widely utilized apsnet.orgapsnet.orgresearchgate.net.

The early 20th century marked the emergence of organic mercury compounds as seed treatments around the 1920s, signaling a shift towards organic fungicides researchgate.netresearchgate.net. The period between 1940 and 1970 witnessed the introduction of several new classes of fungicidal chemistry, including the dithiocarbamates. The first patent for this chemistry was issued in 1934, with commercialization beginning in 1940 with thiram (B1682883) and 1943 with ferbam. These organic compounds represented a considerable improvement over their inorganic predecessors due to their enhanced activity, reduced phytotoxicity, and ease of preparation apsnet.orgapsnet.org. The 1960s further saw the introduction of widely used protectant fungicides like mancozeb (B1675947) and chlorothalonil, alongside the first broad-spectrum foliar systemic fungicide, thiabendazole, and the systemic seed treatment carboxin (B1668433) apsnet.org. Benzimidazole fungicides followed, appearing in the 1960s and early 1970s, offering unique properties such as lower use rates, broad-spectrum activity, and post-infection action apsnet.org. Systemic fungicides, in general, presented new opportunities for disease control researchgate.net. The late 1970s brought about the introduction of azoles, while strobilurin fungicides, such as Azoxystrobin and kresoxim-methyl, entered the market in 1996 researchgate.net. This era of rapid expansion in the crop protection industry, driven by the discovery of new active materials, also led to increased regulation of chemical agents beginning in the 1950s researchgate.net.

Academic Significance of Nitrothal-isopropyl within Agricultural Chemistry

This compound (PubChem CID: 43704) is a synthetic chemical compound classified as an aromatic fungicide uni.luherts.ac.uknih.govgoogle.com. Its academic significance in agricultural chemistry stems from its role as a selective fungicide, primarily employed to manage fungal pathogens affecting a diverse range of agricultural crops, including fruits and vegetables longdom.orgncats.io. The compound exhibits protective activity, particularly against powdery mildews ncats.io.

Research findings highlight its efficacy, often in combination with other fungicidal agents. For instance, when used with sulfur or metiram, this compound has shown effectiveness in controlling diseases in apples ncats.io. Furthermore, combinations of this compound with tridemorph (B114830) have demonstrated significantly increased effectiveness against Erysiphe cichoracearum on melons ncats.io. Its application extends to the control of specific fungal diseases such as Podosphaera leucotricha in apple trees, Phytophthora infestans in tomato and potato, and Septoria apii in celery, as well as Bremia lactucae in lettuce cultivation ncats.io. Beyond foliar applications, this compound is also utilized as a seed treatment to combat diseases affecting vegetable and ornamental plants and finds use in forestry for managing diseases that cause needle drooping longdom.orgncats.io. The compound's mode of action is characterized as non-systemic with contact action herts.ac.uk.

A significant area of academic research surrounding this compound involves the development of precise and sensitive analytical methods for its detection in environmental samples, particularly water. This research is crucial due to concerns regarding the environmental presence of agricultural chemical residues longdom.orgresearchgate.net. Electrochemical methods, such as square wave adsorptive stripping voltammetry (SWAdSV) using a hanging mercury drop electrode (HMDE), have been developed and optimized for this compound determination. These methods offer advantages such as rapid analysis, high sensitivity, and relatively low cost compared to traditional chromatographic techniques longdom.orgresearchgate.net.

Table 1: Electrochemical Detection Parameters for this compound researchgate.net

ParameterValue
MethodSquare Wave Adsorptive Stripping Voltammetry (SWAdSV)
ElectrodeHanging Mercury Drop Electrode (HMDE)
Optimal SW Frequency200 Hz
Optimal SW Amplitude50 mV
Optimal SW Step Potential5 mV
Optimal Accumulation Time45 s
Optimal Accumulation Potential0.0 V
Linear Concentration Range2.0 × 10⁻⁷ to 2.0 × 10⁻⁶ mol L⁻¹
Detection Limit3.46 × 10⁻⁸ mol L⁻¹
Repeatability (RSD)5.5% (at 6.0 × 10⁻⁷ mol L⁻¹, n=6)

Broader Research Horizons for this compound in Emerging Fields

The research horizons for this compound extend beyond its direct fungicidal application into areas concerning its environmental fate and remediation. As an agricultural fungicide, it has the potential to persist in various environmental compartments, including water researchgate.netvulcanchem.comresearchgate.net. Consequently, significant research efforts are directed towards understanding its environmental presence and developing effective methods for its removal.

Studies have explored the use of bio-adsorbents for the removal of this compound from wastewater. For example, modified coffee grounds by diethylenetriamine (B155796) (MCG-DETA nanocomposites) have been investigated as a strong bio-adsorbent, demonstrating potential as a low-cost solution for removing this organic pollutant from wastewater researchgate.net. This area of research aligns with broader goals of environmental protection, waste utilization, and the development of sustainable practices in agricultural chemistry.

Table 2: Adsorption Capacity of Modified Coffee Grounds for this compound researchgate.net

Adsorbent TypeOptimum Adsorption Capacity (mg/L)Suitable Isotherm Model
Modified Coffee Grounds (MCG-DETA nanocomposites)35.74Freundlich

Furthermore, this compound is recognized as an "emerging organic contaminant" in certain environmental monitoring contexts, indicating ongoing scientific scrutiny into its long-term environmental behavior and potential ecological impacts gw.govt.nzemblasproject.org. Research also touches upon its interactions with non-target microorganisms. While some fungicides can have broad impacts, studies have shown that this compound exhibited less microbial toxicity compared to certain other fungicides against specific indicator organisms, suggesting avenues for research into its compatibility with beneficial microbial populations or its role in integrated pest management strategies researchgate.net. These emerging research areas underscore the continued academic interest in this compound, focusing on its environmental footprint and sustainable management.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H17NO6 B166428 Nitrothal-isopropyl CAS No. 10552-74-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropan-2-yl 5-nitrobenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-8(2)20-13(16)10-5-11(14(17)21-9(3)4)7-12(6-10)15(18)19/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAWBEFMCIINFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037579
Record name Nitrothal-isopropyl
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Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10552-74-6
Record name Nitrothal-isopropyl
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrothal-isopropyl [BSI:ISO]
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Record name Nitrothal-isopropyl
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Record name Diisopropyl 5-nitroisophthalate
Source European Chemicals Agency (ECHA)
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Record name NITROTHAL-ISOPROPYL
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Mechanistic Investigations of Nitrothal Isopropyl S Biological Actions

Molecular and Biochemical Mode of Action against Fungi

Nitrothal-isopropyl functions as a biocide, selectively targeting fungi that impact agricultural crops vulcanchem.com. It is characterized as a non-systemic fungicide, primarily exerting its effect through contact action herts.ac.uk. Its fungicidal activity is recognized as a metabolic process that inhibits fungal growth google.com.

Cellular and Sub-cellular Targets of this compound

As a protective fungicide, this compound is particularly effective against powdery mildews ncats.io. Its applications include the control of specific fungal pathogens such as Podosphaera leucotricha on apple trees, Phytophthora infestans on tomato and potato, Septoria apii on celery, and Bremia lactucae in lettuce cultivation ncats.io. Beyond foliar applications, it is also utilized as a seed treatment to manage diseases affecting vegetable and ornamental plants ncats.io.

Elucidation of Nitro-Group Associated Activity in this compound

A key structural feature of this compound is the presence of a nitro group at position 5 of its benzene (B151609) core vulcanchem.com. This nitro group plays a crucial role in its chemical behavior and biological activity. Electrochemical investigations of this compound reveal a two-step reduction mechanism involving this nitro group. The initial step corresponds to a four-electron reduction of the nitro (NO₂) group, followed by a second signal indicating the two-electron reduction of the previously formed hydroxylamine (B1172632) group to an amine (NH₂) group researchgate.net. This electrochemical behavior is indicative of the nitro group's active participation in the compound's mechanistic pathway. Generally, for nitroaromatic compounds, the one-electron reduction of the nitro group on the aromatic ring is known to lead to the formation of a superoxide (B77818) anion radical, which can subsequently generate hydrogen peroxide and, in the presence of metals, hydroxyl radicals, capable of damaging biomolecular material oup.com. The electron-withdrawing nature of nitro groups also contributes to the resistance of nitroaromatic compounds to chemical or biological oxidation and hydrolysis oup.com.

Redox Cycling and Oxidative Stress Induction by this compound

The mechanism of action of nitroaromatic compounds, including this compound, often involves redox cycling, a process that culminates in the induction of oxidative stress within target cells oup.comnih.gov. This phenomenon begins with the one-electron reduction of the nitro group, leading to the formation of a superoxide anion radical oup.com. This radical can then react further to produce hydrogen peroxide and, in the presence of various metals, highly reactive hydroxyl radicals oup.com. This continuous cycle of reduction and reoxidation, known as redox cycling, results in a disproportionate consumption of cellular reducing equivalents and oxygen, alongside the generation of reactive oxygen species (ROS) nih.gov. The accumulation of these ROS ultimately leads to oxidative stress, which can damage critical biomolecular components oup.comnih.gov. Specific molecular descriptors, such as SwHBa, ETA_dPsi_A, H1p, O-058, F08[C-O], and SiRMS, have been identified to support this proposed redox cycling mechanism oup.com. Furthermore, a stepwise reduction and multistep nitroreductive bioactivation (involving a 6-electron transfer) can yield hazardous nitroanion radical nitroso intermediates and N-hydroxy derivatives, which possess enhanced electrophilicity and can interact with electron-rich sites within the cell oup.com. Fungal pathogens, when exposed to such compounds, encounter significant reactive oxygen and reactive nitrogen intermediates, necessitating the development of detoxification mechanisms nih.gov.

Structure-Activity Relationship Studies (SAR) for this compound

Structure-Activity Relationship (SAR) studies are fundamental in understanding how the chemical structure of a compound relates to its biological activity. For this compound, these investigations provide insights into the molecular features that dictate its fungicidal efficacy.

Computational Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound

Computational Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful in silico approach used to establish mathematical relationships between the molecular structure of compounds and their biological or physicochemical properties oup.comresearchgate.net. In the context of this compound and related nitroaromatic compounds, QSAR models serve to link and predict various properties, including biological activity oup.com. This methodology enables the identification of factors responsible for biological effects and allows for preliminary assessments of untested compounds, thereby reducing the need for extensive experimental work and associated costs oup.comresearchgate.net. QSAR studies on nitroso-compounds, a class related to nitroaromatics, have successfully employed 0D, 1D, and 2D molecular descriptors to predict biological potency, demonstrating the predictive power of such models researchgate.net. Adherence to the five recommended OECD principles for QSAR models ensures their suitability for regulatory purposes nc3rs.org.uk.

Interactions of this compound with Plant Physiological Processes

The interactions of this compound with plant physiological processes are predominantly observed through its fungicidal efficacy, which indirectly supports plant health and normal physiological functions by mitigating disease. As a contact fungicide, its direct influence on systemic plant physiological processes, such as photosynthesis, respiration, or endogenous hormone regulation, is not extensively detailed in available research findings google.com. While some general discussions on plant growth regulators and their potential to modify plant growth and development exist, specific mechanistic data linking this compound to these broader physiological modulations beyond disease control are limited agropages.com. The compound's primary role is to prevent or control fungal infections, thereby allowing the host plant to maintain its inherent physiological activities without the detrimental effects of pathogens rivm.nl.

Impact of this compound on Host-Pathogen Dynamics

This compound is a selective fungicide specifically employed to control a range of disease symptoms caused by various microorganisms in agricultural crops rivm.nlresearchgate.netup.pt. Its protective action is well-documented against powdery mildews, a common group of plant diseases rivm.nl.

Detailed research findings illustrate its effectiveness against several key plant pathogens:

It has demonstrated efficacy against Podosphaera leucotricha, the causative agent of powdery mildew in apple trees rivm.nl.

The fungicide is also applied for the control of Phytophthora infestans, which causes late blight in tomato and potato crops rivm.nl.

In celery cultivation, this compound is used to manage Septoria apii rivm.nl.

It is effective against Bremia lactucae in lettuce cultivation rivm.nl.

For strawberries, it is listed among fungicides used before harvest to control Sphaerotheca alchemillae (powdery mildew) bohrium.com.

Combinations of this compound with other fungicides, such as tridemorph (B114830), have been shown to significantly enhance their effectiveness against Erysiphe cichoracearum on melons rivm.nl.

Furthermore, this compound is utilized as a seed treatment to combat diseases affecting vegetable and ornamental plants rivm.nlresearchgate.netup.pt.

The impact on host-pathogen dynamics is summarized in the table below:

Pathogen/DiseaseAffected Crop(s)Observed EffectReference
Powdery mildews (general)Various cropsProtective activity rivm.nl
Podosphaera leucotricha (Powdery mildew)Apple treesControl of disease rivm.nl
Phytophthora infestans (Late blight)Tomato, PotatoControl of disease rivm.nl
Septoria apiiCeleryControl of disease rivm.nl
Bremia lactucaeLettuceControl of disease rivm.nl
Sphaerotheca alchemillae (Powdery mildew)StrawberriesControl of disease (pre-harvest application) bohrium.com
Erysiphe cichoracearumMelonsIncreased effectiveness in combination with tridemorph rivm.nl
Microorganisms causing disease symptomsVegetable, Ornamental PlantsSeed treatment for disease combat rivm.nlresearchgate.netup.pt

Influence of this compound on Plant Metabolic Pathways

Research into the influence of this compound on plant metabolic pathways primarily identifies how the plant metabolizes the compound itself. In plants, this compound is metabolized into 3-carbo-isopropoxy-5-nitrobenzoic acid and 5-nitroisophthalic acid agropages.com. This process represents the plant's biochemical transformation of the exogenous compound.

However, detailed research findings specifically elucidating the direct influence of this compound on the plant's endogenous metabolic pathways—such as primary metabolic processes (e.g., photosynthesis, respiration, nutrient assimilation) or secondary metabolic pathways (e.g., biosynthesis of phytohormones, defense compounds, or other specialized metabolites)—are not extensively documented in the available literature. While pesticides in general can have indirect effects on plant metabolic pathways by influencing microbial interactions or inducing plant defenses, specific data attributing such direct metabolic influences to this compound are limited researchgate.netiloencyclopaedia.orggoogle.com.

Environmental Dynamics and Biogeochemical Transformations of Nitrothal Isopropyl

Environmental Fate and Distribution in Agroecosystems

The distribution and persistence of Nitrothal-isopropyl in the environment are governed by its physicochemical properties and interactions with various environmental compartments, including soil and aquatic systems.

Soil Adsorption, Leaching, and Persistence of this compound

In soil, this compound exhibits a relatively short half-life, with a DT50 (dissipation half-life) typically ranging from less than 1 to 12 days, depending on the specific soil type agropages.com. This indicates that the compound degrades relatively quickly in soil environments. The adsorption of this compound to soil particles is characterized by its adsorption coefficient (KA), which varies between 8.55 and 136.4, also dependent on the soil type agropages.com. A lower KA value generally suggests higher mobility and a greater potential for leaching through the soil profile pic.int. Given its mobility, there is a potential for this compound to leach from the topsoil to deeper soil layers, especially under conditions of heavy rainfall iaea.org.

The properties related to this compound's behavior in soil are summarized in the table below:

PropertyValueSource
DT50 (Soil Half-life)<1-12 days (soil type dependent) agropages.com
Adsorption Coefficient (KA)8.55-136.4 (soil type dependent) agropages.com

Aquatic System Transport and Sediment Accumulation of this compound

This compound has a water solubility of 2.7 mg/L at 20°C agropages.com. Its partition coefficient (n-octanol and water), expressed as logP, is 2.04 at pH 7 agropages.com. These values suggest moderate solubility and lipophilicity, influencing its distribution between water and organic phases.

If this compound enters water bodies, such as through runoff from agricultural land, it can affect aquatic organisms hpc-standards.com. The compound has been detected in wastewater, indicating its transport into aquatic systems researchgate.net. Studies have explored methods for removing this compound from wastewater, such as adsorption using modified coffee grounds, which demonstrated an optimal adsorption capacity of 35.74 mg/g researchgate.net. This suggests that while it can be transported in water, it also has the potential to adsorb onto particulate matter and sediments, thereby influencing its distribution and fate within aquatic environments lpc.co.nzpeerj.com.

The properties related to this compound's behavior in aquatic systems are summarized in the table below:

PropertyValueSource
Water Solubility (20°C)2.7 mg/L agropages.com
Partition Coefficient (logP, pH 7)2.04 agropages.com
Adsorption Capacity (Wastewater)35.74 mg/g (using modified coffee grounds) researchgate.net

Degradation Pathways and Metabolite Characterization of this compound

This compound undergoes various transformation processes in the environment, both abiotic and biotic, leading to the formation of degradation products.

Abiotic Transformation Processes of this compound

This compound is stable under normal storage conditions but can be hydrolyzed by strong alkalis agropages.com. While specific details on other abiotic transformation processes like photodegradation are not extensively detailed in the provided search results, hydrolysis is an identified abiotic pathway agropages.com.

Biotic Degradation of this compound by Environmental Microorganisms

Environmental microorganisms play a significant role in the degradation of this compound. The compound is known to undergo biotic degradation, contributing to its relatively short half-life in soil agropages.comgoogleapis.com. Microorganisms in soil and water are capable of breaking down organic pollutants, including pesticides like this compound researchgate.netresearchgate.net. Biological treatment processes utilizing microorganisms are considered effective for degrading micropollutants in wastewater researchgate.net.

Identification and Fate of this compound Degradation Products

During its environmental degradation, this compound forms specific metabolites. Key identified degradation products in plants, which can also be relevant to environmental fate, include 3-carbo-isopropoxy-5-nitrobenzoic acid and 5-nitroisophthalic acid agropages.com. The identification and quantification of such degradation products are essential for a comprehensive understanding of the compound's environmental impact who.int. The fate of these metabolites in the environment would depend on their individual physicochemical properties and susceptibility to further degradation or persistence.

Contributions of this compound to Environmental Phenomena (e.g., eutrophication)

This compound is recognized as a key organic pollutant implicated in the eutrophication of receiving waters. Water pollution characterized by high concentrations of organic substances, including this compound, poses a serious environmental threat due to its role in promoting eutrophication wikipedia.orgnih.govnih.gov. Eutrophication, a process where water bodies become overly enriched with nutrients, can lead to excessive growth of aquatic plants and algae, ultimately resulting in oxygen depletion, accumulation of toxic substances, and a decline in biodiversity.

The environmental impact of this compound extends to its ecotoxicity towards various aquatic organisms. Research findings indicate its toxicity to algae, Daphnia, and fish at relatively low concentrations. For instance, the 96-hour EC50 for algae is reported at 1.72 mg/L, while the 48-hour LC50 for Daphnia is 2.84 mg/L. Fish, specifically trout, exhibit a 96-hour LC50 of 0.56 mg/L, indicating a higher sensitivity among these aquatic species. The compound's water solubility at 20°C is 2.7 mg/L, which facilitates its dispersion in aquatic environments.

Furthermore, the presence of a nitro group substituent within the this compound compound is a concern, as high concentrations of such compounds in water can pose risks to public health wikipedia.org. The potential for organic matter, including pollutants like this compound, to contribute to the formation of carcinogenic compounds when water is treated with chlorine further underscores its environmental implications.

Environmental Ecotoxicity and Solubility of this compound

ParameterValueOrganism/ConditionSource
Algae EC50 (96 hours)1.72 mg/LAlgae
Daphnia LC50 (48 hours)2.84 mg/LDaphnia
Fish (Trout) LC50 (96 hours)0.56 mg/LTrout
Water Solubility (20°C)2.7 mg/LWater

Advanced Analytical Methodologies for Nitrothal Isopropyl Quantification and Profiling

Method Validation and Performance Metrics of Nitrothal-isopropyl Analysis in Complex Matrices (e.g., water, soil, plant tissues)

The accurate and reliable quantification of this compound in diverse environmental and biological matrices is crucial for monitoring its presence and understanding its environmental fate. Advanced analytical methodologies, predominantly chromatographic and electrochemical techniques, have been developed and rigorously validated to ensure precision, accuracy, and sensitivity in complex matrices such as water, soil, and plant tissues. Method validation typically involves assessing key performance metrics including linearity, limits of detection (LOD), limits of quantification (LOQ), recovery, and precision (repeatability and reproducibility).

Gas Chromatography-Mass Spectrometry (GC-MS/MS) in Water Samples

Gas Chromatography coupled with Mass Spectrometry (GC-MS/MS or GC/MSD) is a widely employed technique for pesticide residue analysis due to its high sensitivity and selectivity. A validated GC/MSD method for the multi-class determination of pesticides, including this compound, in environmental water samples has been reported. The method utilized a 30m HP-5 MS UI capillary GC column and was developed to determine pesticides at low concentrations dergipark.org.trresearchgate.net.

Performance Metrics for this compound in Water (GC/MSD) dergipark.org.trresearchgate.net

ParameterValue
Limit of Detection (LOD)3.3 ng/L
Limit of Quantification (LOQ)5.5 ng/L
Recovery at 10 ppb102.4%
Recovery at 50 ppb89.7%

This method demonstrated excellent precision for the results obtained dergipark.org.trresearchgate.net. The LOD and LOQ values were established based on the signal-to-noise (S/N) ratio of quantification and qualification ions dergipark.org.tr.

Square Wave Adsorptive Stripping Voltammetry (SWAdSV) in Water Samples

Electrochemical methods, such as Square Wave Adsorptive Stripping Voltammetry (SWAdSV), offer an alternative approach for the determination of this compound, particularly in water samples. One study reported the first electrochemical method for this compound determination in water, demonstrating its applicability and validation researchgate.net.

Performance Metrics for this compound in Water (SWAdSV) researchgate.net

ParameterValue
Linear Concentration Range2.0 × 10⁻⁷ to 2.0 × 10⁻⁶ mol L⁻¹
Limit of Detection (LOD)3.46 × 10⁻⁸ mol L⁻¹
Repeatability (RSD)5.5% (at 6.0 × 10⁻⁷ mol L⁻¹, n=6)

The method's linearity was observed over the specified range, and its repeatability was determined at a defined concentration level researchgate.net. The proposed method was successfully validated by assessing the recovery of this compound in spiked environmental samples researchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Plant Tissues

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for multi-residue pesticide analysis, including this compound, in complex matrices like plant tissues. A comprehensive LC-MS/MS method for the analysis of a large number of pesticides, including this compound, in matrices such as tomato and mint extracts has been validated shimadzu.com.

General Performance Metrics for Pesticides (including this compound) in Plant Tissues (LC-MS/MS) shimadzu.com

ParameterValue
Linearity (R²)> 0.99 (typically > 0.996)
Repeatability (%RSD)< 3% (average), 1.1 - 5.9% (range)

Linearity was assessed over a six-point calibration curve ranging from 0.002 to 0.1 mg/kg (2 to 100 pg/µL), with excellent R² values observed in both tomato and mint spiked extracts shimadzu.com. The repeatability, expressed as the relative standard deviation (%RSD), showed low variation in peak area response, indicating high precision shimadzu.com.

General Method Validation in Diverse Matrices

While specific this compound data for all matrices might not be explicitly detailed in every study, general pesticide residue analysis methods often include it. For instance, a modified QuEChERS method coupled with GC-MS/MS for 123 pesticide residues in food matrices reported good linear calibrations with coefficients (R²) ≥0.99 for nearly all analytes cabidigitallibrary.org. The limit of quantification for most pesticides ranged from 5-10 ng/g, and method validation accuracy (recovery) at 10 ng/g and 50 ng/g ranged from 88.6-99.7% with coefficients of variation (CV) from 1.60-14.0% cabidigitallibrary.org.

Another study on pesticide residue analysis in various matrices (plant material, soil, and water) demonstrated recovery experiments for compounds like chloridazon (B30800) and its metabolite. Recoveries generally ranged from 63-109% for plant material, 96-103% for soil, and 83-87% for water scribd.com. The routine limit of determination was 0.05 mg/kg for plant material and soil, and 0.5 µg/L for water scribd.com.

These validated methods underscore the robustness and reliability of modern analytical techniques for the precise quantification of this compound and other pesticide residues across various complex matrices.

Ecological Interactions and Non Target Biota Responses to Nitrothal Isopropyl Exposure

Impact of Nitrothal-isopropyl on Non-Target Microbial Communities in Agricultural Systems

Research on the effects of agrichemicals on the microbial populations of apple tree leaves has provided specific insights into the impact of this compound. In laboratory agar (B569324) assays, this compound demonstrated a lower degree of toxicity to a range of indicator microorganisms compared to other fungicides like captan (B1668291) and metiram. nih.gov Specifically, it only affected two out of ten tested indicator organisms, which included three types of bacteria, five yeasts, and two filamentous microfungi. nih.gov

However, the response of microbial populations can differ between laboratory and field conditions. While single applications of agrichemicals at field rates could either decrease or increase microbial counts depending on the specific microorganism, repeated applications were shown to reduce microbial populations significantly. nih.gov Further research in an apple orchard setting confirmed that while total microbial numbers could recover within two to six days after agrichemical applications, the species richness (the number of different taxonomic units) experienced a decline. nih.gov These findings indicate that while this compound may be less toxic than some other fungicides in direct contact assays, its use within a broader spray program can contribute to shifts in the structure of the phyllosphere microbial community. nih.gov

Toxicity of this compound to Indicator Phyllosphere Microorganisms in an Agar Assay nih.gov
AgrichemicalIndicator Organisms Affected (out of 10 total)Relative Toxicity Ranking
This compound2Low
MetiramNearly allHigh
CaptanNearly allHigh
Tebufenozide (Insecticide)2Low
Lufenuron (Insecticide)2Low

Effects of this compound on Beneficial Organisms (e.g., entomofauna, predatory mites)

Beneficial organisms, including predatory insects and mites, are key components of agricultural ecosystems, contributing to the natural control of pests. hin.com.au The toxicity of pesticides to these non-target species is a critical consideration for sustainable agriculture. The International Organisation for Biological and Integrated Control (IOBC) has established a classification system to categorize the toxicity of pesticides to beneficial arthropods, ranging from harmless (Level 1) to highly toxic (Level 4). mdpi.com

However, specific toxicity data for this compound regarding its effects on beneficial entomofauna and predatory mites under the IOBC classification or other standardized testing protocols were not found in the available search results. Therefore, its specific risk profile to these important non-target organisms cannot be detailed at this time.

Role of this compound in Integrated Pest Management (IPM) Systems and Multi-Component Formulations

Integrated Pest Management (IPM) is an ecosystem-based strategy that focuses on long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. umn.eduepa.gov Chemical control in IPM is used judiciously and selectively, often favoring products that are less harmful to beneficial organisms and the environment. umn.eduepa.gov

This compound is a selective fungicide, a characteristic that aligns with IPM principles. ncats.io Its primary role is the protective control of powdery mildews. ncats.io A key aspect of its use, and its relevance to IPM, is its application in multi-component formulations. This strategy is crucial for managing and preventing the development of fungicide resistance in target pathogens. gcsaa.orgapsnet.org

This compound is commonly used in combination with other fungicides to broaden the spectrum of activity and enhance efficacy. ncats.io Notable examples of such combinations include:

With Sulphur or Metiram: Used in apple orchards for the control of powdery mildew. ncats.io

With Tridemorph (B114830): This combination has been shown to greatly increase the effectiveness against Erysiphe cichoracearum, the causal agent of powdery mildew on melons. ncats.io

The use of such synergistic mixtures can lead to better disease control, potentially at lower application rates of the individual components, which is a core tenet of IPM. apsnet.orgusda.gov By rotating or combining fungicides with different modes of action, the selection pressure on the pathogen population is diversified, delaying the onset of resistance. gcsaa.org While this compound is not registered for use in the USA, its application in multi-fungicide programs in countries like South Africa, Australia, and New Zealand demonstrates its role in strategies aimed at sustainable disease management. ncats.io

Understanding and Managing Resistance to Nitrothal Isopropyl

Mechanisms of Fungal Resistance Development to Nitrothal-isopropyl

While specific molecular mechanisms of resistance development directly attributed to this compound are not extensively detailed in the available literature, fungal pathogens can develop resistance to fungicides through various general mechanisms. These mechanisms often involve adaptations that reduce the fungicide's effectiveness at its target site or its concentration within the fungal cell.

Common mechanisms of fungicide resistance observed in other classes of fungicides include target site alterations, where mutations in the gene encoding the fungicide's target protein reduce its binding affinity google.comnih.govgoogleapis.com. For instance, resistance to succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicides often arises from mutations in the fungal succinate dehydrogenase gene google.comgoogleapis.com. Another mechanism can involve the overexpression of the target enzyme, requiring higher fungicide concentrations for inhibition nih.gov.

Fungi may also develop resistance through enhanced efflux, where transporter proteins actively pump the fungicide out of the cell, or through increased detoxification, often mediated by enzymes such as mono-oxygenases and esterases researchgate.net. In some instances, fungi exposed to fungicides like this compound have shown adaptive responses such as delayed germination or partial recovery from initial growth inhibition, with inhibitory effects often being dose-dependent and influenced by temperature researchgate.nettandfonline.com.

Strategies for Resistance Mitigation to this compound

Effective resistance management is paramount to prolonging the utility of fungicides like this compound. Several strategies are employed to mitigate the development and spread of fungal resistance:

Combined Application and Synergistic Mixtures: A key strategy involves the combined application of fungicides with different modes of action researchgate.netgoogle.comgoogle.comgoogle.com. Synergistic mixtures, where the combined effect of two or more components is substantially greater than the sum of their individual effects, are particularly valuable google.comgoogleapis.comepo.org. Such combinations can reduce the selection pressure on any single fungicide, making it more difficult for fungi to develop resistance to multiple compounds simultaneously researchgate.net. For example, studies have explored combining various fungicides, including this compound, with other active compounds to enhance control efficacy and improve resistance management google.comgoogle.com.

Alternation of Active Ingredients: Regularly alternating between different fungicides or fungicide classes with distinct modes of action is crucial to prevent the continuous selection of resistant fungal strains researchgate.net. This approach aims to reduce the likelihood of a single resistance mechanism becoming dominant in the pathogen population.

Integrated Pest Management (IPM): Incorporating fungicides into a broader IPM program that includes cultural practices, biological control agents, and resistant crop varieties can further reduce reliance on chemical treatments and thus lower resistance pressure researchgate.net.

Monitoring and Surveillance: Consistent surveillance of pathogen populations and prompt identification of any indications of resistance are essential for adopting timely and effective control tactics researchgate.net. Early detection allows for adjustments in fungicide application strategies before resistance becomes widespread.

Research on Cross-Resistance Patterns Involving this compound

Cross-resistance occurs when a pathogen develops resistance to one fungicide and, as a result, also becomes resistant to other fungicides, even if it has not been directly exposed to them google.comgoogleapis.com. This phenomenon is particularly common among fungicides that share a similar mode of action or target site. For instance, resistance to a particular SDHI fungicide often results in cross-resistance to other SDHI fungicides google.comgoogleapis.comgoogle.comgoogleapis.com.

While this compound is listed among various fungicides in patent literature concerning resistance management and fungicidal mixtures google.comgoogle.comgoogleapis.com, specific detailed research findings on cross-resistance patterns specifically involving this compound within the provided search results are limited. The general principle of cross-resistance, particularly for fungicides with single-site specificity, underscores the importance of understanding its potential implications for this compound, even if direct studies on its specific cross-resistance profile are not explicitly detailed here. The strategic use of mixtures and rotations with compounds having different modes of action is a common approach to preemptively manage potential cross-resistance issues researchgate.netgoogle.com.

Remediation and Mitigation Technologies for Nitrothal Isopropyl Contamination

Adsorption-Based Removal of Nitrothal-isopropyl from Aqueous Environments

Adsorption is recognized as an effective, expeditious, and uncomplicated technique for the remediation of organic contaminants in wastewater. This method leverages the affinity of pollutants for solid surfaces, enabling their removal from the aqueous phase.

Development of Novel Adsorbent Materials for this compound

Recent research has focused on developing cost-effective and efficient adsorbent materials for this compound. Modified coffee grounds-diethylenetriamine (MCG-DETA) nanocomposites have emerged as strong bio-adsorbents for the removal of this compound from wastewater. The modification of coffee grounds with diethylenetriamine (B155796) enhances their adsorption capabilities.

The optimal adsorption capacity demonstrated by MCG-DETA nanocomposites for this compound is 35.74 mg/g. This highlights the potential of such bio-adsorbents as a low-cost solution for mitigating this compound contamination.

Table 1: Optimal Adsorption Capacity of MCG-DETA Nanocomposites for this compound

Adsorbent MaterialTarget PollutantOptimal Adsorption Capacity (mg/g)Reference
MCG-DETA nanocompositesThis compound35.74

Adsorption Kinetics and Isotherm Modeling for this compound Removal

Understanding the kinetics and isotherm behavior is crucial for optimizing adsorption processes. For this compound adsorption onto MCG-DETA nanocomposites, the Freundlich isotherm model has been found to be suitable. This suggests a heterogeneous surface adsorption, where the adsorption capacity increases with increasing adsorbate concentration, but the adsorption energy decreases exponentially upon completion of the adsorption sites. Investigations into the adsorption process indicate that the adsorption of this compound on modified coffee grounds is spontaneous, with a negative change in Gibbs free energy (ΔG < 0). Furthermore, the adsorption mechanism involves both physical and chemical adsorption.

Computational Insights into this compound Adsorption Mechanisms

Computational studies, particularly those employing Density Functional Theory (DFT), provide valuable insights into the molecular-level interactions governing adsorption. DFT calculations have confirmed the presence of electrostatic interactions between this compound and the modified coffee grounds.

The calculated adsorption energy for this compound on modified coffee grounds is -0.349 eV. This negative value further supports the spontaneity of the adsorption process. The highest probability of attraction between the modified coffee grounds and this compound occurs between the -COOH groups present in the modified coffee grounds and the -NO2 groups in this compound. This specific interaction highlights the role of functional groups on the adsorbent surface in facilitating the removal of this compound.

Biological Degradation and Bioremediation Approaches for this compound

Biological methods offer environmentally friendly and cost-effective alternatives for treating wastewater contaminated with organic pollutants like this compound.

Microbial Degradation of this compound in Wastewater and Soil

This compound belongs to the class of nitroaromatic compounds (NACs), which are significant industrial pollutants. Microorganisms, particularly bacteria, possess metabolic pathways capable of degrading NACs. This degradation can occur under both anaerobic and aerobic conditions, often involving specific enzymes such as nitroreductases, monooxygenases, and dioxygenases.

The extent of bacterial degradation can be influenced by the number of nitro groups on the aromatic ring of the compound. A common initial step in the biodegradation of NACs is the reduction of the nitro group to an amino group, catalyzed by nitroreductases. While general mechanisms for NAC degradation are well-established, specific microbial strains and detailed degradation pathways for this compound in wastewater and soil require further dedicated research.

Phytoremediation Potential for this compound in Contaminated Matrices

Phytoremediation is an eco-friendly and cost-effective approach that utilizes plants to remove or degrade contaminants from environmental matrices. This technology encompasses several key processes, including phytoextraction (uptake and accumulation of pollutants by plant roots and shoots), rhizofiltration (adsorption or precipitation of pollutants onto plant roots), phytostabilization (immobilization of pollutants in the soil or root zone), phytodegradation (metabolism of pollutants by plants or associated microorganisms), and phytovolatilization (transpiration of pollutants into the atmosphere).

Common plants employed in phytoremediation include typha, eichhornia, pistia, lemna, azolla, and wolffia, which have demonstrated abilities to remove or degrade various organic pollutants, heavy metals, and excess nutrients. While this compound has been mentioned in the context of phytoremediation in broader discussions of pesticidal compounds, specific detailed studies demonstrating the efficacy and mechanisms of phytoremediation solely for this compound in contaminated soil or wastewater matrices are limited in the current literature. Further research is needed to identify specific plant species and optimize conditions for effective phytoremediation of this compound.

Advanced Physicochemical Treatment Strategies for this compound (e.g., photocatalysis)

Photocatalysis stands out as a promising advanced physicochemical treatment strategy for the degradation of organic pollutants in wastewater. This technology leverages semiconductor materials, most commonly titanium dioxide (TiO2), to initiate chemical reactions upon exposure to light. wikipedia.org

Mechanism of Photocatalysis The fundamental principle of photocatalysis involves the absorption of photons by a semiconductor photocatalyst, leading to the excitation of electrons from the valence band to the conduction band. This process generates electron-hole pairs (e⁻/h⁺). The photogenerated electrons and holes can then migrate to the surface of the catalyst, where they react with adsorbed water molecules, hydroxide (B78521) ions, and dissolved oxygen to produce highly reactive species, including hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻). These potent oxidizing agents are responsible for the degradation of organic contaminants present in the water. TiO2 is widely favored as a photocatalyst due to its excellent photostability, low cost, and environmental compatibility. wikipedia.org

Application to this compound this compound is recognized as an organic pollutant that contributes to water eutrophication, posing a significant environmental concern. nih.gov While adsorption using materials like modified coffee grounds has been investigated for its removal, photocatalysis is highlighted as an efficient approach for degrading organic pollutants, including pesticides like this compound, to a significant extent with improved efficiency. fishersci.comwikipedia.org The general applicability of photocatalytic degradation using TiO2-based systems for organic contaminants, including pesticides, is well-established in environmental remediation. wikipedia.orgfishersci.com

Current research emphasizes the potential of photocatalytic processes for the removal of various pesticides from surface waters. Although the provided research findings broadly indicate photocatalysis as a viable method for degrading organic pollutants like this compound, specific detailed experimental data, such as kinetic degradation rates or precise removal efficiencies under varying conditions (e.g., catalyst concentration, light intensity, pH) specifically for this compound's photocatalytic breakdown, are not extensively detailed in the immediate search results. Studies often refer to reviews on TiO2-based photocatalytic degradation in the context of this compound and other compounds like endosulfan. fishersci.com Nevertheless, the principles of photocatalysis suggest its strong potential for effectively treating water contaminated with this compound by breaking down its complex molecular structure into simpler, less harmful compounds.

Computational and Theoretical Studies of Nitrothal Isopropyl

Quantum Chemical Calculations and Molecular Descriptors for Nitrothal-isopropyl

Quantum chemical calculations are employed to determine the electronic structure and geometry of a molecule, from which numerous properties, known as molecular descriptors, can be derived. These descriptors are crucial for understanding the molecule's reactivity, stability, and intermolecular interactions.

This compound (diisopropyl 5-nitroisophthalate) possesses a distinct structure with a nitro group (-NO₂) and two isopropyl ester groups attached to a benzene (B151609) ring. These features dictate its electronic properties and reactivity. Quantum chemical methods, such as Density Functional Theory (DFT), are used to optimize the molecular geometry and calculate fundamental descriptors.

Key molecular descriptors for this compound have been computed and are available across various chemical databases. These descriptors provide a quantitative representation of the molecule's physicochemical properties.

Computed Molecular Descriptors for this compound

Descriptor Value Source
Molecular Formula C₁₄H₁₇NO₆
Molecular Weight 295.29 g/mol
Monoisotopic Mass 295.10558726 Da
XLogP3-AA 3.1
Topological Polar Surface Area (TPSA) 98.4 Ų
Hydrogen Bond Acceptor Count 6
Rotatable Bond Count 6
Complexity 371

XLogP3-AA: This value, a computed octanol-water partition coefficient, suggests a moderate degree of lipophilicity, which influences the compound's partitioning behavior in environmental and biological systems.

Topological Polar Surface Area (TPSA): The TPSA of 98.4 Ų indicates the surface area occupied by polar atoms (oxygen and nitrogen). This descriptor is often correlated with a molecule's ability to permeate biological membranes.

HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental quantum chemical descriptors. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. For nitroaromatic compounds, these orbital energies are often used in models to predict their reactivity and toxicity.

Electrostatic Potential: Calculations of the molecular electrostatic potential surface identify regions of positive and negative charge, highlighting sites susceptible to nucleophilic or electrophilic attack. For this compound, the nitro group and ester functionalities represent key areas of interest for intermolecular interactions.

These quantum-derived descriptors serve as the foundation for more advanced modeling of the compound's behavior.

Molecular Modeling for this compound Environmental Fate and Interactions

Molecular modeling simulates the interactions of a molecule with its surrounding environment, providing insights into its fate, transport, and persistence. For this compound, a key area of study is its interaction with environmental matrices like soil and sediment.

One study utilized Density Functional Theory (DFT) to investigate the adsorption of this compound onto a nanocomposite made from modified coffee grounds. This type of modeling is crucial for understanding how the fungicide might be sequestered in soil, which affects its bioavailability and potential for leaching into groundwater.

The research provided specific energetic and geometric details about the interaction:

Adsorption Energy: The calculated adsorption energy of this compound on the modified coffee ground surface was -0.349 eV. This negative value indicates a spontaneous and favorable adsorption process.

Interaction Mechanism: The modeling identified that the primary attraction was an electrostatic interaction between the nitro (-NO₂) group of this compound and the carboxylic acid (-COOH) groups on the adsorbent's surface.

Such studies demonstrate how molecular modeling can elucidate the specific mechanisms of environmental interactions at an atomic level. This information is valuable for designing remediation strategies, such as the development of low-cost adsorbents to remove pollutants from wastewater. General environmental fate models also rely on fundamental molecular properties, like partition coefficients and degradation rates, to predict how a chemical will distribute and persist in different environmental compartments.

Summary of DFT Simulation for this compound Adsorption

Parameter Finding Significance
Methodology Density Functional Theory (DFT) Provides quantum mechanical insights into molecular interactions.
Adsorbent Modified Coffee Grounds by Diethylenetriamine (B155796) Represents a potential low-cost material for environmental remediation.
Calculated Adsorption Energy -0.349 eV Indicates a thermodynamically favorable and spontaneous adsorption process.
Primary Interaction Site Nitro (-NO₂) group of this compound Determines the orientation and strength of the binding to the adsorbent.

Predictive Modeling of this compound's Biological and Environmental Interactions

Predictive modeling, particularly through Quantitative Structure-Activity Relationships (QSAR), aims to correlate a compound's structural or physicochemical properties with its biological activity or environmental impact. For a nitroaromatic compound like this compound, QSAR models are widely used to predict endpoints like toxicity to various organisms without extensive animal testing.

QSAR models are built upon the molecular descriptors discussed in section 8.1. For the class of nitroaromatic compounds, several key descriptors have been identified as important predictors of toxicity:

Hydrophobicity (LogKow): The octanol-water partition coefficient is frequently a dominant factor, as it governs the compound's ability to cross biological membranes and accumulate in fatty tissues.

Electronic Parameters (E_HOMO, E_LUMO): The energies of the frontier molecular orbitals (HOMO and LUMO) are often correlated with the mechanisms of toxicity for nitroaromatics, which can involve electrophilic interactions or redox cycling.

Halfwave Reduction Potential (E₁₂): This descriptor is particularly relevant for nitroaromatics as it relates to their tendency to be enzymatically reduced, a key step in some toxicity pathways.

While specific QSAR models developed exclusively for this compound are not detailed in the public literature, its properties can be input into existing, validated models for nitroaromatic compounds to estimate its potential for various biological and environmental effects. The development of such models is guided by principles set forth by organizations like the Organisation for Economic Co-operation and Development (OECD) to ensure their validity and reliability for regulatory purposes. These predictive tools are essential for the proactive assessment of chemicals and for prioritizing experimental testing efforts.

Q & A

Q. How can researchers ensure compliance with international pesticide residue limits when publishing this compound data?

  • Methodology : Align methods with FDA Pesticide Analytical Manual (Volume I) . Validate detection limits against Codex MRLs and report uncertainties (e.g., ±20% recovery rates). Disclose funding sources and potential conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.